molecular formula C2H4BrF B107303 1-Bromo-2-fluoroethane CAS No. 762-49-2

1-Bromo-2-fluoroethane

Cat. No.: B107303
CAS No.: 762-49-2
M. Wt: 126.96 g/mol
InChI Key: JTLAIKFGRHDNQM-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoroethane is an organohalogen compound with the molecular formula C₂H₄BrF. It is a colorless liquid with a density of approximately 1.705 g/mL at 25°C and a boiling point of around 71-72.5°C . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

1-Bromo-2-fluoroethane is a simple alkyl halide. The primary targets of such compounds are typically nucleophilic sites in biological molecules, such as the sulfur atom in cysteine residues of proteins, or the nitrogen atoms in DNA bases. These nucleophilic sites can undergo substitution reactions with the alkyl halide, leading to modifications of the biological molecules .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction. The bromine atom on the ethane molecule is a good leaving group, and the carbon attached to it is electrophilic. When this compound encounters a nucleophile, such as the sulfur atom of a cysteine residue in a protein, the nucleophile can attack the electrophilic carbon, displacing the bromine atom .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific biological molecules it interacts with. For instance, if it modifies a protein involved in signal transduction, it could affect the signaling pathway that the protein is part of. Similarly, if it modifies DNA, it could potentially affect gene expression .

Pharmacokinetics

As an alkyl halide, it could potentially be metabolized through reactions such as dehalogenation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological molecules it interacts with. Potential effects could include changes in protein function, alterations in signal transduction pathways, or changes in gene expression. These effects could have downstream consequences at the cellular and organismal levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of its environment, as this could influence the availability of nucleophilic sites for reaction. Additionally, factors such as temperature and the presence of other reactive species could influence its stability .

Preparation Methods

1-Bromo-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of hydrogen bromide with vinyl fluoride in the presence of an oxygen catalyst. This reaction is typically carried out in a suitable solvent such as methylene chloride . The reaction conditions include dissolving hydrogen bromide, vinyl fluoride, and a catalytic amount of oxygen into the solvent under controlled conditions to produce this compound .

Another method involves the bromofluorination of ethylene, where ethylene reacts with hydrogen fluoride in the presence of dibromodimethylhydantoin or N-bromosuccinimide . This method, however, has limitations due to low chemical yield and by-product formation.

Chemical Reactions Analysis

1-Bromo-2-fluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can also participate in addition reactions with other halogens or hydrogen halides.

Common reagents used in these reactions include sodium methoxide, magnesium, and diethyl ether . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoroethane has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2-fluoroethane can be compared with other similar compounds such as:

    1-Bromo-2-chloroethane: Similar in structure but with a chlorine atom instead of fluorine.

    1-Bromo-2-iodoethane: Contains an iodine atom instead of fluorine.

    1-Fluoro-2-chloroethane: Contains both fluorine and chlorine atoms.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can influence its reactivity and applications in different fields .

Properties

IUPAC Name

1-bromo-2-fluoroethane
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InChI

InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2
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InChI Key

JTLAIKFGRHDNQM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CBr)F
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Molecular Formula

C2H4BrF
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DSSTOX Substance ID

DTXSID6073233
Record name 2-Bromofluoroethane
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Molecular Weight

126.96 g/mol
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Physical Description

Pale yellow liquid; [MSDSonline]
Record name 1-Bromo-2-fluoroethane
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Boiling Point

71-72 °C at 760 mm Hg
Record name 1-BROMO-2-FLUOROETHANE
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Solubility

Soluble in alcohol, ether
Record name 1-BROMO-2-FLUOROETHANE
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Density

1.7044 at 25 °C/4 °C
Record name 1-BROMO-2-FLUOROETHANE
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CAS No.

762-49-2
Record name Ethane, 1-bromo-2-fluoro-
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Record name 1-BROMO-2-FLUOROETHANE
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Record name 1-BROMO-2-FLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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